β-L-岩藻糖 1-磷酸

描述

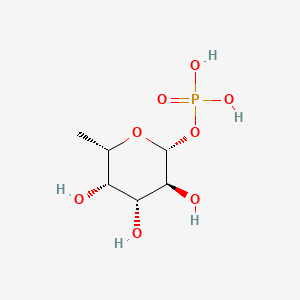

Beta-L-fucose 1-phosphate: is a phosphorylated sugar derivative of L-fucose, a deoxyhexose that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . This compound plays a crucial role in the biosynthesis of GDP-fucose, which is essential for the fucosylation of glycoproteins and glycolipids . Fucosylation is involved in various biological processes, including cell signaling, inflammation, and tumor metastasis .

科学研究应用

Biochemical Role and Mechanism

β-L-Fuc1P is generated from L-fucose through the action of fucokinase (FUK), which phosphorylates L-fucose to produce β-L-Fuc1P. This compound serves as a precursor for the synthesis of GDP-β-L-fucose, a nucleotide sugar essential for fucosylation processes in cells. The fucosylation of glycoproteins and glycolipids is critical for various cellular functions, including cell adhesion, signaling, and immune response modulation .

Glycobiology Studies

β-L-Fuc1P is pivotal in studying glycosylation patterns in cells. Researchers utilize it to understand how fucosylation affects protein function and cellular interactions. For instance, studies have shown that alterations in fucosylation can influence tumor progression and immune responses .

Disease Mechanisms

Research has identified β-L-Fuc1P's involvement in congenital disorders related to fucosylation defects. Variants in the FUK gene lead to reduced levels of β-L-Fuc1P, resulting in impaired glycosylation and associated developmental disorders . This insight has opened avenues for potential genetic therapies aimed at correcting fucosylation pathways.

Enzyme Activity Studies

β-L-Fuc1P acts as a substrate for various enzymes involved in fucose metabolism. For example, GDP-β-L-fucose pyrophosphorylase catalyzes the conversion of β-L-Fuc1P and GTP into GDP-β-L-fucose, highlighting its role in nucleotide sugar biosynthesis . Understanding these enzymatic processes is crucial for developing inhibitors or activators that could modulate fucosylation in therapeutic contexts.

Case Studies

Potential Therapeutic Applications

The implications of β-L-Fuc1P extend into therapeutic realms:

- Gene Therapy : Targeting FUK mutations to restore normal β-L-Fuc1P levels could provide a strategy for treating congenital disorders linked to fucosylation defects.

- Cancer Treatment : Modulating fucosylation pathways may offer novel approaches to inhibit tumor growth by affecting cell adhesion and migration processes.

- Immunotherapy : Understanding how β-L-Fuc1P influences immune cell behavior can aid in designing treatments that enhance antitumor immunity.

作用机制

Target of Action

Beta-L-fucose 1-phosphate, also known as Fucose 1-phosphate, primarily targets the enzyme fucokinase . This enzyme is responsible for converting L-fucose to fucose-1-phosphate . Another target of beta-L-fucose 1-phosphate is GTP fucose pyrophosphorylase (GFPP) , which is involved in the formation of the nucleotide-sugar GDP-beta-L-fucose .

Mode of Action

The compound interacts with its targets by serving as a substrate. In the presence of ATP, fucokinase catalyzes the conversion of L-fucose to fucose-1-phosphate . This fucose-1-phosphate can then be used by GFPP to form GDP-beta-L-fucose .

Biochemical Pathways

Beta-L-fucose 1-phosphate participates in the fructose and mannose metabolism pathway . It is involved in the synthesis of GDP-fucose, which is the donor substrate for all fucosyltransferase . This pathway involves the phosphorylation of L-fucose to form beta-L-fucose-1-phosphate, and then condensation of the beta-L-fucose-1-phosphate with GTP by fucose-1-phosphate guanylyltransferase to form GDP-beta-L-fucose .

Pharmacokinetics

It is known that l-fucokinase activity, which converts l-fucose to fucose-1-phosphate, can be detected in varied tissues within an animal .

Result of Action

The action of beta-L-fucose 1-phosphate leads to the formation of GDP-beta-L-fucose . This is a crucial step in the biosynthesis of fucosylated carbohydrate structures, which are involved in a variety of biological and pathological processes in eukaryotic organisms including tissue development, angiogenesis, fertilization, cell adhesion, inflammation, and tumor metastasis .

Action Environment

The action of beta-L-fucose 1-phosphate is influenced by the presence of other compounds in the environment. For example, the enzyme fucokinase requires ATP to catalyze the conversion of L-fucose to fucose-1-phosphate

生化分析

Biochemical Properties

Beta-L-Fucose 1-Phosphate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The first step in its synthesis requires an ATP-dependent kinase reaction, which is catalyzed by L-fucose kinase (fucokinase) . This compound is then converted to GDP-beta-L-fucose via the action of GDP-fucose pyrophosphorylase .

Cellular Effects

Beta-L-Fucose 1-Phosphate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Fucose-containing glycans have important roles in blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, host–microbe interactions, and numerous ontogenic events, including signaling events by the Notch receptor family .

Molecular Mechanism

The molecular mechanism of Beta-L-Fucose 1-Phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the formation of fucosylated glycans, which are constructed by fucosyltransferases .

Temporal Effects in Laboratory Settings

It is known that this compound plays a crucial role in the synthesis of fucosylated glycans, which have been observed to have various effects on cellular function .

Metabolic Pathways

Beta-L-Fucose 1-Phosphate is involved in the biosynthesis of GDP-fucose. Two alternate pathways exist for the biosynthesis of GDP-fucose; the major pathway converts GDP-alpha-D-mannose to GDP-beta-L-fucose via three enzymatic reactions . The alternative salvage pathway yields GDP-fucose derived directly from fucose .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-L-fucose 1-phosphate typically involves the enzymatic phosphorylation of L-fucose. Fucokinase catalyzes the reaction between ATP and L-fucose to produce ADP and beta-L-fucose 1-phosphate . This reaction requires a divalent cation, with Mg2+ and Fe2+ being the most effective .

Industrial Production Methods: Industrial production of GDP-beta-L-fucose, which involves beta-L-fucose 1-phosphate as an intermediate, can be achieved through recombinant DNA technology. Genes encoding the necessary enzymes, such as GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase, are cloned and overexpressed in Escherichia coli . The enzymes are then purified and used in a cell-free system to convert GDP-D-mannose to GDP-beta-L-fucose .

化学反应分析

Types of Reactions: Beta-L-fucose 1-phosphate undergoes several types of chemical reactions, including phosphorylation and guanylylation.

Common Reagents and Conditions:

Phosphorylation: Catalyzed by fucokinase, using ATP as a phosphate donor.

Guanylylation: Catalyzed by fucose-1-phosphate guanylyltransferase, using GTP to produce GDP-beta-L-fucose.

Major Products:

Phosphorylation: Produces beta-L-fucose 1-phosphate from L-fucose.

Guanylylation: Produces GDP-beta-L-fucose from beta-L-fucose 1-phosphate.

相似化合物的比较

L-Fucose: The parent sugar of beta-L-fucose 1-phosphate, involved in the same biosynthetic pathways.

GDP-beta-L-fucose: The guanylylated form of beta-L-fucose 1-phosphate, directly used in fucosylation reactions.

GDP-D-mannose: A precursor in the biosynthesis of GDP-beta-L-fucose.

Uniqueness: Beta-L-fucose 1-phosphate is unique in its role as an intermediate in the salvage pathway for GDP-fucose biosynthesis. Its phosphorylation and subsequent conversion to GDP-beta-L-fucose are critical steps in the production of fucosylated glycans, which have diverse biological functions .

生物活性

β-L-Fucose 1-phosphate (β-L-Fuc1P) is a crucial nucleotide sugar derivative involved in various biological processes, particularly in glycosylation pathways. Its primary role is as a substrate in the synthesis of GDP-β-L-fucose, which is essential for fucosylation reactions mediated by fucosyltransferases. The biological activity of β-L-Fuc1P is significant in cellular processes such as cell adhesion, immune response, and developmental biology.

Synthesis and Metabolism

β-L-Fuc1P is synthesized from L-fucose through the action of fucokinase (FUK), which phosphorylates free L-fucose. This reaction is vital in the fucose salvage pathway, allowing cells to recycle fucose derived from glycoproteins and glycolipids. Subsequently, β-L-Fuc1P is converted into GDP-β-L-fucose by the enzyme fucose-1-phosphate guanylyltransferase (FPGT) .

1. Role in Glycosylation

Fucosylation, the addition of fucose residues to glycoproteins and glycolipids, plays a critical role in various biological functions:

- Cell Adhesion : Fucosylated glycoproteins are essential for cell-cell interactions and adhesion processes. For instance, Lewis antigen structures that contain fucose are involved in tumor metastasis by promoting adhesion to endothelial cells .

- Immune Response : Fucosylation affects immune cell function. For example, core fucose on IgG antibodies can inhibit antibody-dependent cellular cytotoxicity (ADCC), impacting immune responses against tumors .

2. Implications in Disease

Alterations in the fucose salvage pathway can lead to congenital disorders characterized by impaired glycosylation:

- Congenital Disorders : Mutations in the FUK gene result in reduced levels of β-L-Fuc1P and GDP-β-L-fucose, leading to severe developmental issues and glycosylation disorders .

- Cancer : Changes in fucosylation patterns have been associated with various cancers. For instance, decreased expression of α-l-fucosidase has been linked to colorectal and breast cancers, indicating the importance of fucose metabolism in tumor biology .

Case Study 1: Congenital Disorder of Glycosylation

A study examined two individuals with loss-of-function variants in the FUK gene. Both patients exhibited significant reductions in GDP-[3H]fucose and [3H]fucose-1-phosphate levels, leading to decreased incorporation of fucose into glycoproteins. This case highlighted the critical role of β-L-Fuc1P in normal glycosylation processes .

Case Study 2: Cancer Progression

Research has shown that altered fucosylation patterns can influence cancer progression. In particular, studies demonstrated that specific fucosyltransferases promote tumorigenic events while others exhibit tumor-suppressive effects depending on their expression levels and activity within different cancer types .

Research Findings

| Study | Findings |

|---|---|

| Murrey et al. (2006) | Fucosylation regulates stability and turnover of synapsin I, impacting neurotransmitter release. |

| Otero-Estévez et al. (2013) | Decreased α-l-fucosidase expression linked to colorectal cancer progression. |

| Haltiwanger (2009) | Defects in GDP-fucose synthesis enhance tumor growth and metastasis in colon cancer models. |

属性

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVXQARCLQPGIR-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310005 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16562-59-7, 28553-11-9 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucopyranosyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。